molecular formula C13H18BrN3O3 B12074012 tert-Butyl 3-(((6-bromopyrazin-2-yl)oxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-(((6-bromopyrazin-2-yl)oxy)methyl)azetidine-1-carboxylate

Cat. No.: B12074012
M. Wt: 344.20 g/mol
InChI Key: FGPCKXRPGNPTHZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((6-bromopyrazin-2-yl)oxy)methyl)azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl ester group, an azetidine ring, and a bromopyrazine moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of tert-Butyl 3-(((6-bromopyrazin-2-yl)oxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the bromopyrazine moiety: This step often involves nucleophilic substitution reactions where a bromopyrazine derivative is introduced to the azetidine ring.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

tert-Butyl 3-(((6-bromopyrazin-2-yl)oxy)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopyrazine moiety can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the pyrazine moiety.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(((6-bromopyrazin-2-yl)oxy)methyl)azetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((6-bromopyrazin-2-yl)oxy)methyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromopyrazine moiety can participate in π-π stacking interactions, while the azetidine ring can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

tert-Butyl 3-(((6-bromopyrazin-2-yl)oxy)methyl)azetidine-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate: This compound has a similar structure but contains a pyridine ring instead of a pyrazine ring.

    tert-butyl 3-{[(5-bromopyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate: This compound features a methylamino group instead of the oxy group in the pyrazine moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H18BrN3O3

Molecular Weight

344.20 g/mol

IUPAC Name

tert-butyl 3-[(6-bromopyrazin-2-yl)oxymethyl]azetidine-1-carboxylate

InChI

InChI=1S/C13H18BrN3O3/c1-13(2,3)20-12(18)17-6-9(7-17)8-19-11-5-15-4-10(14)16-11/h4-5,9H,6-8H2,1-3H3

InChI Key

FGPCKXRPGNPTHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CN=CC(=N2)Br

Origin of Product

United States

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